For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Stereoisomers of 1,2-Dibromo-1,2-diphenylethane (B1143902)
This technical guide provides a comprehensive overview of the stereoisomers of 1,2-dibromo-1,2-diphenylethane, a key molecule in the study of stereochemistry and reaction mechanisms. The presence of two chiral centers in its structure gives rise to three distinct stereoisomers: a meso compound and a pair of enantiomers.[1] This document details their structural differences, physical properties, synthesis, and spectroscopic characterization, along with relevant experimental protocols.
Introduction to the Stereoisomers
1,2-dibromo-1,2-diphenylethane, also known as stilbene (B7821643) dibromide, is a vicinal dibromide with the chemical formula C₁₄H₁₂Br₂.[2][3] The two chiral carbon atoms, each bonded to a hydrogen, a bromine, and a phenyl group, are the basis for its stereoisomerism. The three stereoisomers are:
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meso-1,2-dibromo-1,2-diphenylethane (B7791125) ((1R,2S)- or (1S,2R)-): This diastereomer is achiral due to an internal plane of symmetry, despite having two chiral centers.[1][4] Consequently, it is optically inactive.
-
(1R,2R)-1,2-dibromo-1,2-diphenylethane: A chiral enantiomer that is optically active.
-
(1S,2S)-1,2-dibromo-1,2-diphenylethane: The non-superimposable mirror image of the (1R,2R) isomer, also chiral and optically active.[1]
A 50:50 mixture of the (1R,2R) and (1S,2S) enantiomers is known as a racemic mixture or (±)-1,2-dibromo-1,2-diphenylethane.[1]
Physical and Spectroscopic Properties
The stereoisomers of 1,2-dibromo-1,2-diphenylethane exhibit distinct physical and spectroscopic properties, which are crucial for their identification and separation.
Table 1: Physical and Spectroscopic Properties of 1,2-Dibromo-1,2-diphenylethane Stereoisomers
| Property | meso-1,2-dibromo-1,2-diphenylethane | (±)-1,2-dibromo-1,2-diphenylethane (Racemic Mixture) |
| Melting Point (°C) | 241 (decomposes)[5][6][7] | 100–110[1] |
| Appearance | White to light yellow crystalline solid/powder[2][3] | White crystalline solid[8] |
| Solubility | Insoluble in water; soluble in organic solvents like DMSO and acetonitrile.[2][3] | Soluble in organic solvents.[2] |
| ¹H NMR (CDCl₃) | The two methine protons are equivalent, showing a single signal (singlet).[1] | The two methine protons are in different chemical environments, resulting in a more complex splitting pattern. |
| Optical Activity | Inactive[1][4] | Inactive (net rotation is zero)[1] |
| Chirality | Achiral[1][4] | Chiral (mixture of enantiomers)[1] |
Synthesis of Stereoisomers
The stereoselective synthesis of the diastereomers of 1,2-dibromo-1,2-diphenylethane is a classic example of stereospecific reactions in organic chemistry. The geometry of the starting alkene dictates the stereochemical outcome of the bromination reaction.[1]
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Synthesis of meso-1,2-dibromo-1,2-diphenylethane: The meso isomer is prepared by the bromination of trans-stilbene (B89595). The reaction proceeds through a bromonium ion intermediate, followed by an anti-addition of the bromide ion, resulting in the formation of the meso product.[1][9]
-
Synthesis of (±)-1,2-dibromo-1,2-diphenylethane: The racemic mixture is synthesized by the bromination of cis-stilbene (B147466). The mechanism also involves a bromonium ion intermediate, but the attack of the bromide ion can occur from two different faces, leading to the formation of a pair of enantiomers in equal amounts.[1]
Caption: Stereospecific synthesis of 1,2-dibromo-1,2-diphenylethane isomers.
Experimental Protocols
A common laboratory procedure involves the use of pyridinium (B92312) tribromide as a safer alternative to liquid bromine.[9]
Materials:
-
trans-Stilbene
-
Pyridinium tribromide
-
Glacial acetic acid
Procedure:
-
Dissolve 0.5 g of trans-stilbene in 10 mL of glacial acetic acid in a 100 mL Erlenmeyer flask, heating gently on a steam bath.[9]
-
Add 1 g of pyridinium tribromide to the solution.[9]
-
Stir the mixture and continue heating for 1-2 minutes. The product will begin to precipitate.[9]
-
Cool the reaction mixture in an ice-water bath.[9]
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.[9]
-
Wash the solid with cold methanol.[9]
-
Recrystallize the crude product from a suitable solvent, such as acetic acid, to obtain purified meso-1,2-dibromo-1,2-diphenylethane.
The synthesis of the racemic mixture from cis-stilbene follows a similar protocol.
Materials:
-
cis-Stilbene
-
Molecular bromine (Br₂) or Pyridinium tribromide
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous Na₂SO₃ solution
-
Methanol
Procedure:
-
Dissolve cis-stilbene in dichloromethane in a flask at 0 °C.[8]
-
Slowly add a solution of molecular bromine in dichloromethane to the stirred solution.[8]
-
Continue stirring for approximately 30 minutes.[8]
-
Wash the reaction mixture with a saturated aqueous solution of sodium sulfite (B76179) to remove any unreacted bromine.[8]
-
Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.[8]
-
Recrystallize the resulting solid from methanol to yield the racemic mixture of 1,2-dibromo-1,2-diphenylethane.[8]
Stereochemistry in Elimination Reactions
The stereoisomers of 1,2-dibromo-1,2-diphenylethane are excellent substrates for studying the stereochemistry of elimination reactions, particularly the E2 mechanism. The conformation of the starting material dictates the stereochemistry of the resulting alkene product.[10] For an E2 reaction to occur, the hydrogen atom and the leaving group (bromine) must be in an anti-periplanar arrangement.[11]
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Elimination from meso-1,2-dibromo-1,2-diphenylethane: Treatment of the meso isomer with a strong base yields the (E)-alkene.[1][11]
-
Elimination from (1R,2R)- or (1S,2S)-1,2-dibromo-1,2-diphenylethane: The enantiomeric forms, upon treatment with a strong base, lead to the formation of the (Z)-alkene.[11]
Caption: Stereochemical outcome of E2 elimination from diastereomers.
Conclusion
The stereoisomers of 1,2-dibromo-1,2-diphenylethane serve as a fundamental model for understanding the principles of stereochemistry. Their distinct physical properties, stereospecific syntheses, and predictable behavior in elimination reactions make them invaluable tools in both educational and research settings within organic chemistry and drug development. The clear differentiation between the meso compound and the enantiomeric pair highlights the profound impact of molecular symmetry and chirality on chemical and physical properties.
References
- 1. 1,2-Dibromo-1,2-diphenylethane | 5789-30-0 | Benchchem [benchchem.com]
- 2. Buy 1,2-Dibromo-1,2-diphenylethane (EVT-1486044) | 13440-24-9 [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 13440-24-9: meso-1,2-dibromo-1,2-diphenylethane [cymitquimica.com]
- 5. meso-1,2-Dibromo-1,2-diphenylethane = 97 13440-24-9 [sigmaaldrich.com]
- 6. 1,2-DIBROMO-1,2-DIPHENYLETHANE | 13440-24-9 [chemicalbook.com]
- 7. guidechem.com [guidechem.com]
- 8. rsc.org [rsc.org]
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